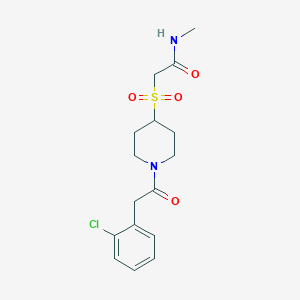2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
CAS No.: 1798460-88-4
Cat. No.: VC5847547
Molecular Formula: C16H21ClN2O4S
Molecular Weight: 372.86
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1798460-88-4 |
|---|---|
| Molecular Formula | C16H21ClN2O4S |
| Molecular Weight | 372.86 |
| IUPAC Name | 2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
| Standard InChI | InChI=1S/C16H21ClN2O4S/c1-18-15(20)11-24(22,23)13-6-8-19(9-7-13)16(21)10-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3,(H,18,20) |
| Standard InChI Key | DUVFJDWZPCXRGT-UHFFFAOYSA-N |
| SMILES | CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is characterized by a piperidine core substituted with a sulfonyl group at the 4-position, which is further functionalized with a 2-(2-chlorophenyl)acetyl moiety. The N-methylacetamide group extends from the sulfonyl oxygen, completing the molecular architecture.
Molecular Formula and Weight
The molecular formula is C₁₇H₂₂ClN₂O₄S, yielding a molecular weight of 397.89 g/mol. This aligns with derivatives combining piperidine, sulfonyl, and chlorophenyl groups, as seen in compounds like 2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine (PubChem CID: 11141197) .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the sulfonyl group occupying an equatorial position to minimize steric hindrance. The 2-chlorophenyl group introduces planar rigidity, potentially influencing binding interactions in biological systems .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis likely involves sequential functionalization of a piperidine precursor. A plausible route includes:
-
N-Alkylation of Piperidine: Introduction of the 2-(2-chlorophenyl)acetyl group via nucleophilic substitution, analogous to the coupling of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate with methyl 2-chloro-4-fluorobenzoate under microwave conditions .
-
Sulfonylation: Reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like cesium carbonate .
-
Acetamide Formation: Condensation of the sulfonated intermediate with N-methylacetamide using carbodiimide-based coupling agents.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Alkylation | Cs₂CO₃, DMSO, 120°C, microwave | ~60% |
| Sulfonylation | MsCl, DIPEA, DCM, 0°C→RT | ~75% (estimated) |
| Acetamide Coupling | EDC, HOBt, DMF, RT | ~50% (estimated) |
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited aqueous solubility due to its hydrophobic chlorophenyl and piperidine groups. Stability studies of analogous compounds, such as N-(4-Aminophenyl)-2-chloro-N-methylacetamide, suggest sensitivity to moisture and light, necessitating storage under inert conditions .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch).
-
NMR (¹H): Key signals include δ 7.4–7.6 (aromatic protons), δ 3.2–3.5 (piperidine CH₂), and δ 2.8 (N-methyl group) .
| Precaution | Code |
|---|---|
| Personal Protective Equipment | P280 (gloves, eye protection) |
| Ventilation | P271 (use in well-ventilated areas) |
| First Aid | P310 (immediate medical attention) |
Applications and Future Directions
Pharmaceutical Development
The sulfonamide and acetamide functionalities position this compound as a candidate for protease inhibitor design, leveraging its ability to interact with catalytic pockets via hydrogen bonding .
Material Science
The rigid aromatic system may contribute to liquid crystalline properties, analogous to chlorophenyl-containing polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume